molecular formula C20H18BrN3O2 B14869074 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B14869074
M. Wt: 412.3 g/mol
InChI Key: HGAMVJFOISUWKA-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with brominated aromatic compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Uniqueness

The presence of the bromine atom in 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H18BrN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)

InChI Key

HGAMVJFOISUWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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